2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)-
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Overview
Description
2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- is an organic compound that belongs to the class of pyridinones It features a pyridinone ring substituted with a methyl group at the 4-position and a 2-oxo-2-phenylethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- typically involves the reaction of 4-methylpyridin-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles like amines or thiols can be used for further substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridinone ring.
Reduction: Alcohol derivatives of the phenylethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Uniqueness
2(1H)-Pyridinone, 4-methyl-1-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
61656-99-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-methyl-1-phenacylpyridin-2-one |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-15(14(17)9-11)10-13(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
SHPPBFDJAMSLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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